

An In-depth Technical Guide on 2-Phenylethenyl Benzoate

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Compound of Interest

Compound Name: 2-Phenylethenyl benzoate

Cat. No.: B15434985

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies relevant to **2-phenylethenyl benzoate**. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document focuses on its calculated properties and provides representative experimental protocols and conceptual frameworks applicable to the analysis of this and structurally related benzoate esters.

Core Physicochemical Properties

2-Phenylethenyl benzoate, also known as styryl benzoate, is an organic compound classified as a benzoate ester. Its molecular structure consists of a benzoate group esterified with a 2-phenylethenol (styryl alcohol) moiety. The determination of its molecular weight is fundamental to its characterization and is derived from its molecular formula.

Molecular Formula and Weight

The chemical structure of **2-phenylethenyl benzoate** is $\text{C}_6\text{H}_5\text{COOCH}=\text{CHC}_6\text{H}_5$. Based on this, the molecular formula and calculated molecular weight are presented below.

Property	Value
Molecular Formula	C ₁₅ H ₁₂ O ₂
Molecular Weight	224.26 g/mol
Isomeric Compounds	2-(Phenylethynyl)benzoic acid (MW: 222.24 g/mol) [1] , Phenethyl Benzoate (MW: 226.27 g/mol) [2] [3] [4] [5] , 2-oxo-2-phenylethyl benzoate (MW: 240.258 g/mol)

Note: The molecular weights of isomeric and related compounds found in literature are provided for comparative purposes.

Representative Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of benzoate esters, which are adaptable for **2-phenylethenyl benzoate**.

Synthesis via Steglich Esterification

This method is a common and mild procedure for the formation of esters from carboxylic acids and alcohols.

Materials:

- Benzoic acid
- 2-Phenylethenol (Styryl alcohol)
- Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine

- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- Dissolve benzoic acid (1.0 eq) and 2-phenylethenol (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Add DMAP (0.1 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of DCC (1.2 eq) in DCM.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **2-phenylethenyl benzoate**.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

Instrumentation:

- 400 MHz NMR Spectrometer

Sample Preparation:

- Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl_3).

Data Acquisition:

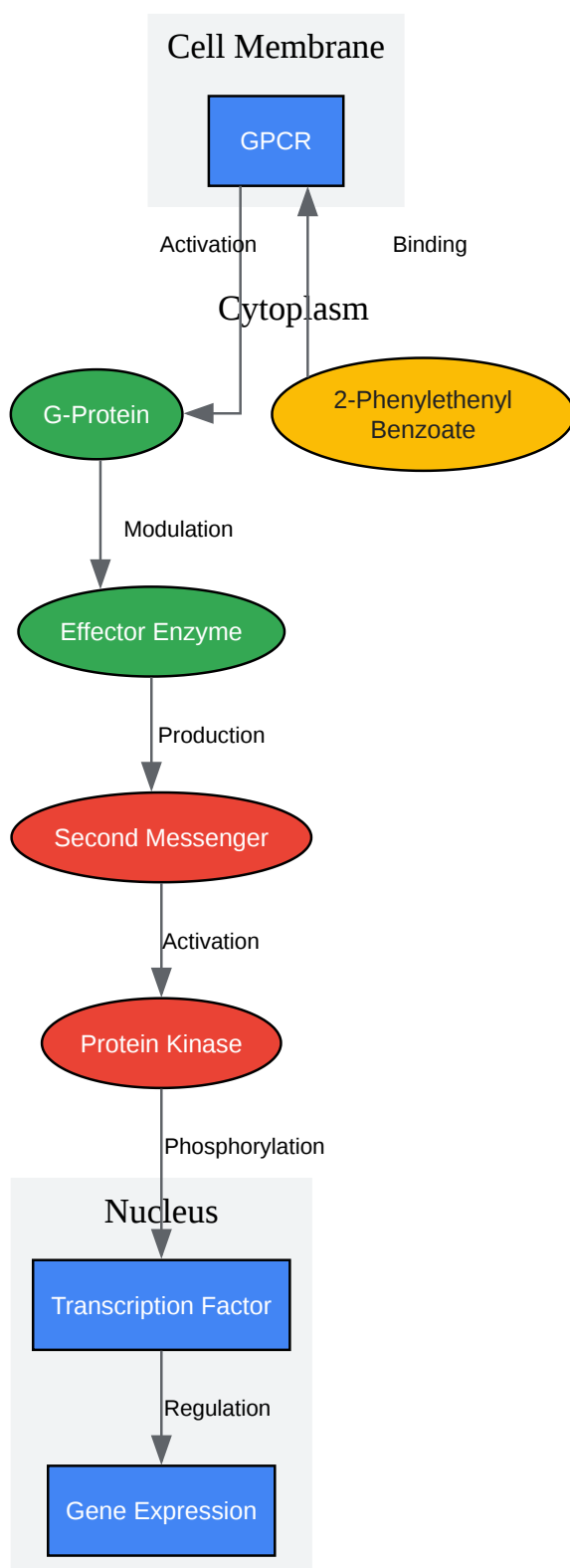
- Acquire a ^1H NMR spectrum to determine the proton environment.
- Acquire a ^{13}C NMR spectrum to determine the carbon skeleton.
- Perform 2D NMR experiments (e.g., COSY, HSQC) as needed for complete structural assignment.

Expected Spectral Features for **2-Phenylethenyl Benzoate**:

- ^1H NMR: Aromatic protons of the benzoate and phenyl rings would appear in the range of δ 7.0-8.2 ppm. The vinylic protons of the ethenyl bridge would appear as doublets in the range of δ 6.0-7.5 ppm, with coupling constants characteristic of their cis or trans configuration.
- ^{13}C NMR: The carbonyl carbon of the ester would be observed around δ 165 ppm. Aromatic and vinylic carbons would appear in the range of δ 120-140 ppm.

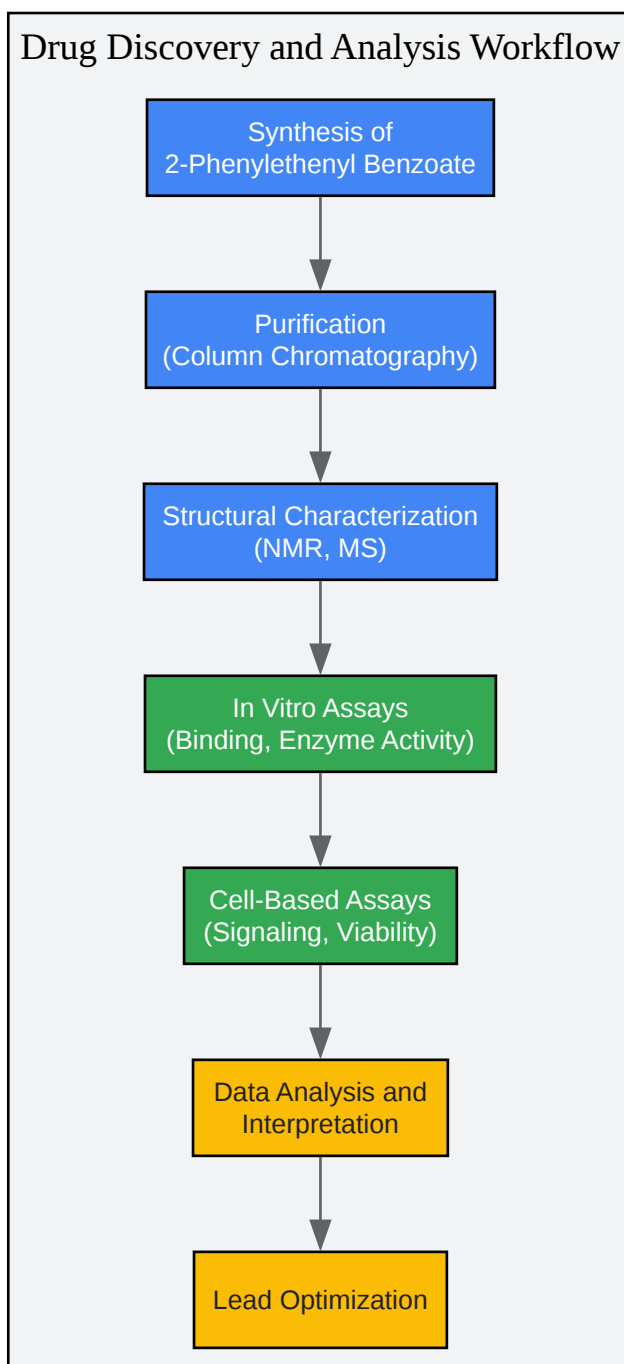
Conceptual Signaling Pathway and Analytical Workflow

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a small molecule like **2-phenylethenyl benzoate** and a general workflow for its investigation.



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Caption: Hypothetical GPCR signaling pathway modulated by **2-phenylethenyl benzoate**.



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Caption: General workflow for the synthesis and analysis of a novel compound.

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